trans-4-Aminotetrahydrothiophen-3-ol

Description

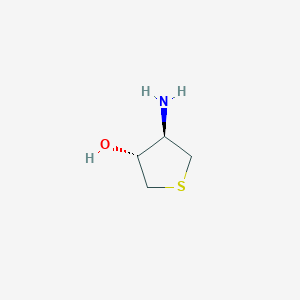

trans-4-Aminotetrahydrothiophen-3-ol: is a chemical compound with the molecular formula C4H9NOS It is a derivative of tetrahydrothiophene, featuring an amino group at the 4-position and a hydroxyl group at the 3-position

Properties

Molecular Formula |

C4H9NOS |

|---|---|

Molecular Weight |

119.19 g/mol |

IUPAC Name |

(3R,4R)-4-aminothiolan-3-ol |

InChI |

InChI=1S/C4H9NOS/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 |

InChI Key |

LNYNSKJTNYTLNL-IMJSIDKUSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CS1)O)N |

Canonical SMILES |

C1C(C(CS1)O)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of β-Keto Esters

One of the most effective and stereoselective methods for preparing trans-4-Aminotetrahydrothiophen-3-ol derivatives is via reductive amination of β-keto esters. This approach uses chiral auxiliary amines and a mild reducing agent system, often formic acid, to facilitate rapid and diastereoselective reduction under gentle conditions.

- Procedure : β-Keto esters bearing the tetrahydrothiophene ring are reacted with a chiral amine auxiliary to form an imine intermediate, which is then reduced to the corresponding trans-β-amino alcohol.

- Advantages : High stereoselectivity, improved isolated yields, and scalability for production.

- Reference Example : Lee et al. (2023) reported optimized conditions yielding trans-β-amino acid derivatives, including this compound analogs, with excellent diastereomeric excess and yield.

Use of Chiral Catalysts and Enzymatic Methods

Biocatalytic approaches employing transaminases have been explored for synthesizing small chiral amines, including cyclic aminoalcohols structurally related to this compound.

- Method : Transition metal-catalyzed synthesis of pro-chiral ketones followed by enzymatic reduction using transaminases to yield chiral amines.

- Challenges : Wild-type transaminases show high enantioselectivity for small substrates but limited activity for bulkier or more complex cyclic ketones.

- Research Findings : Enhanced enzyme stability and activity were achieved by rational mutation to stabilize tetrameric quaternary structures, allowing higher substrate concentrations and improved yields.

Coordination Complex-Based Synthesis

Recent advances include the synthesis of chiral β-amino acids based on tetrahydrothiophene rings, such as trans-(3S,4R)-4-aminotetrahydrothiophene-3-ol, used as ligands in metal coordination complexes.

- Synthetic Details : Reactions are conducted under inert atmosphere using oven-dried glassware, with purified solvents and reagents to ensure high purity.

- Purification : Crude products are purified by silica gel column chromatography, monitored by TLC with UV and specific staining reagents.

- Significance : This method provides access to enantiomerically pure aminoalcohols suitable for coordination chemistry and further functionalization.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: trans-4-Aminotetrahydrothiophen-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

It appears that the search query contains a typo, and the user is actually asking about "trans-4-amino-tetrahydrofuran-3-ol" instead of "trans-4-Aminotetrahydrothiophen-3-ol."

trans-4-amino-tetrahydrofuran-3-ol

trans-4-amino-tetrahydrofuran-3-ol is a chemical compound with the molecular formula and a molecular weight of 103.1198 . It has a CAS number of 330975-13-8 .

Applications:

Because the search results provide limited information regarding the applications of trans-4-amino-tetrahydrofuran-3-ol, its uses can only be inferred from the available data.

- Building block in protein degrader synthesis This compound is indicated for use as a building block in protein degrader synthesis .

- Research and manufacturing trans-4-amino-tetrahydrofuran-3-ol is for professional manufacturing, research laboratories, and industrial or commercial use. It is not intended for medical or consumer use .

- Intermediate in organic synthesis It is used as a key intermediate in organic synthesis . Specifically, it can be used in the creation of cis and trans isomers of N-substituted 4-aminothiolan-3-ol 1,1-dioxides .

Safety and Hazards

trans-4-Aminotetrahydrofuran-3-ol is classified with the following hazards :

- Harmful if swallowed.

- Causes skin irritation.

- Causes serious eye irritation.

- May cause respiratory irritation.

Terms and Conditions

The following terms and conditions apply to the purchase and use of trans-4-amino-tetrahydrofuran-3-ol :

- The chemical is restricted to professional manufacturing, research laboratories, and industrial or commercial usage.

- It is not for medical or consumer use.

- This product cannot be returned.

- Most chemicals cannot be expedited.

Mechanism of Action

The mechanism of action of trans-4-Aminotetrahydrothiophen-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

trans-4-Aminotetrahydropyran-3-ol: Similar in structure but with an oxygen atom in place of the sulfur atom.

trans-4-Hydroxyproline: An amino acid derivative with similar functional groups but a different ring structure.

Uniqueness: trans-4-Aminotetrahydrothiophen-3-ol is unique due to the presence of both an amino group and a hydroxyl group on a thiophene ring. This combination of functional groups and the sulfur-containing ring structure gives it distinct chemical and biological properties compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.